4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Propriétés
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9/c1-14-11-15(2)28(24-14)18-12-17(21-13-22-18)25-7-9-26(10-8-25)19-16-3-4-23-27(16)6-5-20-19/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSKZUNAJXLDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN5C4=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties that impact their bioavailability.
Activité Biologique
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.4 g/mol. Its IUPAC name is 4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine . The structure features multiple functional groups that contribute to its biological activity.
The compound's mechanism of action involves interaction with specific molecular targets within biological systems. It is known to bind to various enzymes and receptors, modulating their activity and influencing critical biochemical pathways. Notably, it has shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, it has been reported to inhibit CDK2 and CDK9 with IC values of 0.36 µM and 1.8 µM, respectively . Additionally, it demonstrates selective inhibition against cancer cell lines such as HeLa and HCT116, indicating its potential as an anticancer therapeutic agent .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In studies involving various bacterial strains, it exhibited low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as an antimicrobial agent . The structural features of the compound enhance its ability to penetrate bacterial membranes and disrupt vital cellular processes.
Study 1: Anticancer Efficacy
In a controlled study examining the effects of the compound on cancer cell proliferation, researchers found that treatment with varying concentrations resulted in a dose-dependent reduction in cell viability across several tumor cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against various pathogens. The results demonstrated that the compound effectively inhibited the growth of A. baumannii with MIC values as low as 0.78 μg/ml, showcasing its potential for treating resistant bacterial infections .
Data Summary
| Biological Activity | IC / MIC Values | Target Organisms/Cell Lines |
|---|---|---|
| CDK2 Inhibition | 0.36 µM | Cancer cell lines (HeLa, HCT116) |
| CDK9 Inhibition | 1.8 µM | Cancer cell lines |
| Antibacterial Activity | 0.78 μg/ml | A. baumannii, S. aureus |
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a pyrazole and pyrimidine framework, which are known for their diverse biological and pharmacological properties. Its molecular formula is with a molecular weight of approximately 432.5 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Chemistry
In the field of chemistry, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the formation of various derivatives that can be used to explore new chemical properties and reactions.
Biology
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in cell signaling pathways. This inhibition can affect processes such as cell proliferation and differentiation.
- Anticancer Properties : Research indicates that this compound may suppress cancer cell growth by inducing apoptosis through its interaction with protein kinases .
Medicine
In medical research, the compound is being explored for its therapeutic potential against various diseases:
- Cancer Therapy : Due to its ability to inhibit key enzymes involved in tumor growth, it is being studied as a candidate for cancer treatment.
- Neuropharmacology : The compound's action on neurotransmitter receptors suggests potential applications in treating neurological disorders .
Case Studies and Research Findings
Research studies have documented various findings regarding the applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of several cancer cell lines by inducing apoptosis through kinase inhibition .
- Neuropharmacological Effects : Animal studies indicated that the compound could modulate neurotransmitter levels, suggesting potential applications in treating conditions like anxiety and depression .
Comparaison Avec Des Composés Similaires
Research Findings and Hypotheses
- Structural Uniqueness : The combination of a pyrimidine core with dual heterocyclic substituents distinguishes this compound from simpler pyrazolo-pyrimidine analogs. This complexity may enhance multi-target interactions but could pose synthetic challenges .
- Kinase Inhibition Hypothesis : Based on , the piperazine-pyrazolo[1,5-a]pyrazine moiety may mimic RET inhibitor pharmacophores, warranting further testing for kinase selectivity .
- Anticancer Potential: Analogous compounds in and demonstrate cytotoxic effects, suggesting the target compound could be evaluated against cancer cell lines .
Méthodes De Préparation
Preparation of 4,6-Dichloropyrimidine
The pyrimidine backbone is typically derived from 4,6-dichloropyrimidine, synthesized via cyclization of malonic acid derivatives with urea under acidic conditions. Chlorination at positions 4 and 6 is achieved using phosphorus oxychloride (POCl₃) in the presence of catalytic dimethylformamide (DMF), yielding 4,6-dichloropyrimidine in 85–90% purity.
Reaction Conditions :
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Reagents: Malonic acid, urea, POCl₃, DMF.
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Temperature: 110°C (reflux).
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Time: 12–16 hours.
Piperazine Installation at Position 6
Synthesis of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazine-piperazine subunit is prepared via a two-step sequence:
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Pyrazolo[1,5-a]pyrazine Synthesis : Cyclocondensation of 2-aminopyrazine with ethyl acetoacetate in acetic acid yields pyrazolo[1,5-a]pyrazine.
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Chlorination and Piperazine Coupling :
Key Data :
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Intermediate: 4-Chloropyrazolo[1,5-a]pyrazine (m.p. 148–150°C).
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Piperazine coupling time: 12 hours.
Final Assembly: Coupling Pyrimidine and Pyrazolo[1,5-a]pyrazine-Piperazine
The 6-chloro substituent on the pyrimidine intermediate undergoes nucleophilic displacement with the pre-formed pyrazolo[1,5-a]pyrazine-piperazine fragment. This step is conducted in anhydrous THF using cesium carbonate (Cs₂CO₃) as a base, achieving 70–75% yield.
Procedure :
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Combine 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyrimidine (1 eq) and pyrazolo[1,5-a]pyrazine-piperazine (1.1 eq) in THF.
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Add Cs₂CO₃ (3 eq) and heat to 70°C for 24 hours.
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Purify via recrystallization from ethanol/water (4:1).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between a boronic ester-functionalized pyrimidine and bromopyrazolo[1,5-a]pyrazine-piperazine offers a complementary route. Using Pd(PPh₃)₄ and K₃PO₄ in dioxane/H₂O (3:1) at 90°C, this method achieves 65% yield.
Advantages :
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Avoids harsh SNAr conditions.
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Tolerates electron-withdrawing groups.
Reductive Amination for Piperazine Linkage
In cases where piperazine is introduced late-stage, reductive amination of a ketone intermediate with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5) provides a 60% yield alternative.
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. What are the key synthetic challenges in preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine, and how can coupling efficiency between heterocyclic moieties be optimized?
- Methodological Answer : The synthesis involves sequential coupling of pyrazole, pyrazolo-pyrazine, and piperazine intermediates. Key challenges include regioselectivity during pyrazole-pyrimidine bond formation and steric hindrance during piperazine attachment. Optimize coupling reactions using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) or nucleophilic aromatic substitution under controlled pH and temperature. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how can spectral ambiguities be resolved?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm). HRMS validates molecular weight, while IR identifies functional groups (e.g., pyrimidine C=N stretch ~1600 cm⁻¹). Cross-validate with XRD for crystalline derivatives. Ambiguities in overlapping signals (e.g., aromatic protons) can be resolved using 2D NMR (COSY, HSQC) .
Q. How does the compound’s solubility profile impact in vitro assays, and what formulation strategies mitigate this?
- Methodological Answer : The compound’s low aqueous solubility (predicted logP ~3.5) may hinder bioavailability. Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) for in vitro assays. For in vivo studies, employ nanoformulations (liposomes) or salt formation (hydrochloride) to enhance solubility. Solubility parameters (Hansen solubility sphere) guide solvent selection .
Advanced Research Questions
Q. What experimental designs can elucidate the compound’s mechanism of action, given structural similarities to kinase inhibitors?
- Methodological Answer : Conduct kinase inhibition profiling (e.g., ADP-Glo™ assay across 100+ kinases) to identify targets. Use surface plasmon resonance (SPR) for binding affinity (KD) determination. Pair with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Validate using siRNA knockdown or CRISPR-Cas9 gene editing of putative targets .
Q. How can computational modeling predict binding modes of this compound with ATP-binding pockets, and what validation is required?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of kinases (e.g., EGFR, CDK2). Apply molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes (>50 ns trajectories). Validate predictions via mutagenesis studies (e.g., alanine scanning of key binding residues) .
Q. How do structural modifications (e.g., substituent variations on pyrazole or piperazine) alter bioactivity, and what SAR trends emerge?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on pyrazole, bulkier piperazine substituents). Test in dose-response assays (IC50 determination) against cancer cell lines (e.g., MCF-7, A549). SAR analysis via 3D-QSAR (CoMFA, CoMSIA) identifies critical steric/electronic parameters. Correlate with logD and polar surface area .
Q. What strategies resolve contradictions in reported biological activities of structurally related pyrazolo-pyrimidines?
- Methodological Answer : Cross-examine assay conditions (e.g., cell line specificity, serum concentration). Replicate studies under standardized protocols (e.g., CLSI guidelines). Use meta-analysis of published data to identify outliers. Validate conflicting targets via orthogonal assays (e.g., Western blot vs. ELISA) .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform scalable synthesis routes?
- Methodological Answer : Perform kinetic studies (HPLC monitoring) to identify rate-limiting steps (e.g., piperazine coupling). Optimize via DoE (Design of Experiments) to maximize yield. Use microreactor technology for exothermic reactions. Thermodynamic parameters (ΔH, ΔS) from DSC/TGA guide solvent selection (e.g., high-boiling solvents for endothermic steps) .
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